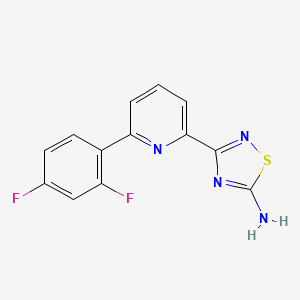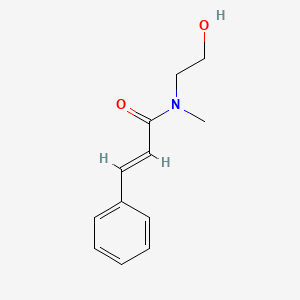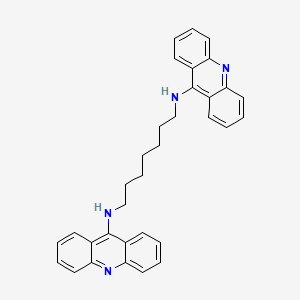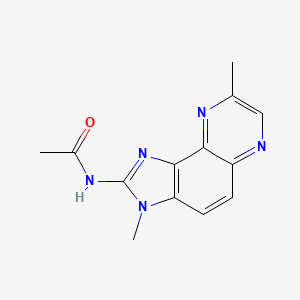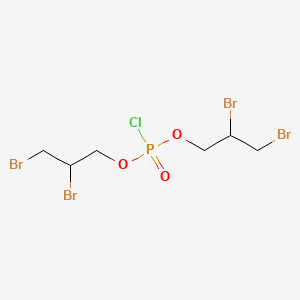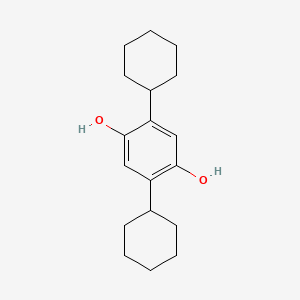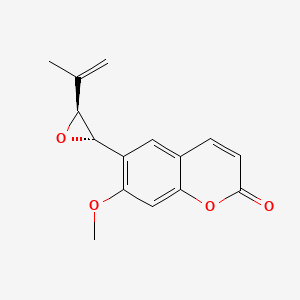
Thamnosmin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thamnosmin is a naturally occurring furanocoumarin compound found in various plant species, particularly in the genus Thamnosma. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H14O4, and it has a molecular weight of 258.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thamnosmin can be synthesized through several synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thamnosmin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Thamnosmin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of Thamnosmin involves its interaction with various molecular targets and pathways. This compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, this compound has been shown to inhibit certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
- Xanthotoxin
- Bergapten
- Psoralen
- Isopimpinellin
Thamnosmin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
23631-16-5 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(19-14)10-6-9-4-5-13(16)18-11(9)7-12(10)17-3/h4-7,14-15H,1H2,2-3H3/t14-,15-/m0/s1 |
InChI Key |
OWHKEKWVODZGMR-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=C)[C@H]1[C@@H](O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Canonical SMILES |
CC(=C)C1C(O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


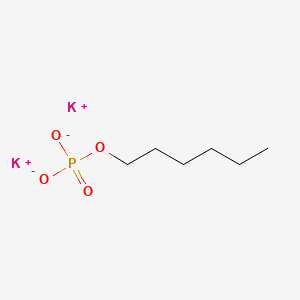
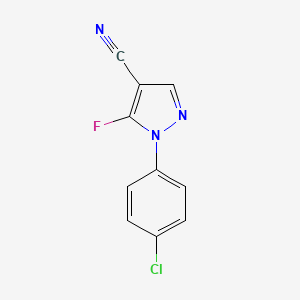
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
